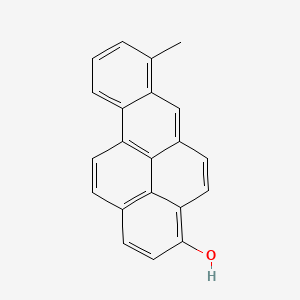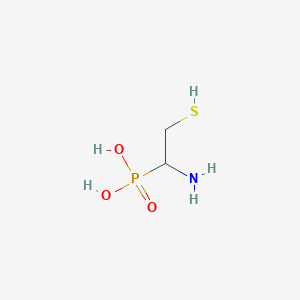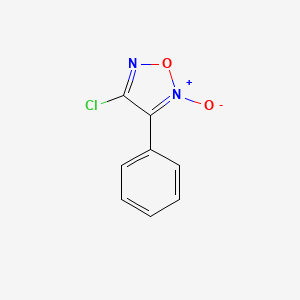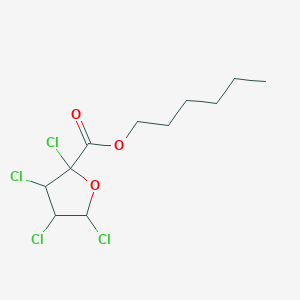
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylates, characterized by the presence of a tetrachlorinated oxolane ring and a hexyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring. The esterification process involves the reaction of the chlorinated oxolane with hexanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted oxolane derivatives.
Applications De Recherche Scientifique
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The tetrachlorinated oxolane ring can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate can be compared with other similar compounds such as:
Hexyl 2,3,4,5-tetrachlorobutanoate: Similar in structure but with a butanoate ester group instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorocyclopentane-2-carboxylate: Contains a cyclopentane ring instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorophenylacetate: Features a phenylacetate group instead of an oxolane ring.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
80945-00-2 |
|---|---|
Formule moléculaire |
C11H16Cl4O3 |
Poids moléculaire |
338.0 g/mol |
Nom IUPAC |
hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C11H16Cl4O3/c1-2-3-4-5-6-17-10(16)11(15)8(13)7(12)9(14)18-11/h7-9H,2-6H2,1H3 |
Clé InChI |
GDNBBORXPCUDKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
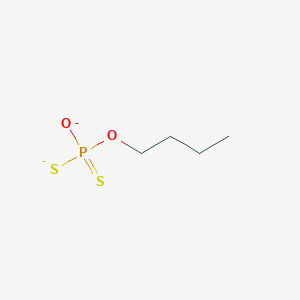


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
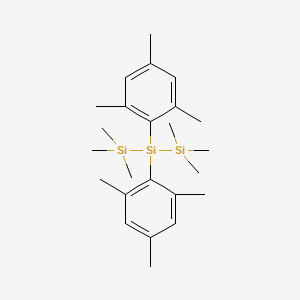
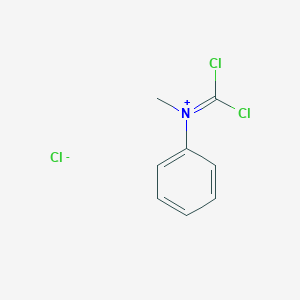
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

